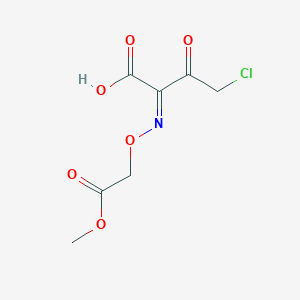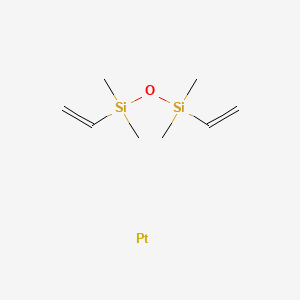
Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane
Overview
Description
Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Pt-DVTMDS) is a novel organometallic compound with diverse applications in scientific research . This compound represents a coordination complex of platinum (0) and divinyl-1,1,3,3-tetramethyldisiloxane complex solution (DVTMDS) .
Synthesis Analysis
Reactions are described between H {sub 2}PtCl {sub 6} and vinyl-silicon-containing compounds such as 1,3-divinyltetramethyldisiloxane .Molecular Structure Analysis
Theoretical studies of the structural, energetic, and electronic properties of Pt n as a function of n, a series of descriptors are employed, including a stability function, the HOMO-LUMO energy gap, and atomic radial distances of the atoms, as well as a similarity function .Chemical Reactions Analysis
Platinum will react with F 2, Cl 2, Br 2 and I 2 forming platinum halides . For fluorine, a mixture of platinum(VI) fluoride, PtF 6, and the tetrameric platinum(V) fluoride, (PtF 5) 4 is formed, depending on the reaction conditions .Physical And Chemical Properties Analysis
Platinum is a transition metal like the other members of the group. They are less reactive than the typical metals but more reactive than the less typical metals . The transition metals are characterized by having the outermost electron shell containing two electrons and the next inner shell an increasing number of electrons .Scientific Research Applications
Catalysis in Organic Synthesis
Platinum-based catalysts like “Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane” are pivotal in organic synthesis processes due to their ability to facilitate various chemical reactions. They are particularly useful in hydrogenation and hydrosilylation reactions which are essential for creating complex organic compounds used in pharmaceuticals and other industries .
Fuel Cell Technology
These catalysts play a crucial role in proton exchange membrane fuel cells (PEMFCs), driving the oxygen reduction reaction (ORR) which is critical for the cell’s energy production. Their efficiency and practicality make them indispensable in this field .
Automotive Exhaust Gas Treatment
The unique properties of platinum allow these catalysts to be used in catalytic converters, reducing harmful emissions from vehicles by converting exhaust gases into less toxic substances .
Petrochemical Industry
In the petrochemical sector, platinum catalysts are employed for refining processes, including reforming reactions that help produce high-octane gasoline and other valuable chemicals .
Pharmaceutical Manufacturing
The pharmaceutical industry benefits from the catalytic properties of platinum compounds for synthesizing various medicinal drugs. Their ability to speed up chemical reactions makes them valuable for producing active pharmaceutical ingredients (APIs) .
Fertilizer Production
Platinum catalysts are used in the production of nitric acid, a key component in fertilizers. Their role is crucial in facilitating the oxidation of ammonia which is a step in the production process .
Hydrogen Production
These catalysts are also involved in hydrogen production processes, particularly in steam methane reforming where they help convert natural gas into hydrogen gas, which is then used as a clean energy source .
Nanotechnology Applications
Recent advancements have seen platinum-based catalysts being used in nanotechnology for developing nanostructured materials like nanosprings that have potential applications in nanoengineering and electronics .
Mechanism of Action
Target of Action
Platinum-based compounds, including Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane, primarily target the DNA within cells . The platinum atom in these compounds forms covalent bonds with the DNA molecule, particularly with the purine bases adenine and guanine . This interaction interferes with the DNA’s structure and function, inhibiting cell division and leading to cell death .
Mode of Action
The platinum atom in Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane forms a complex with the DNA molecule, causing DNA cross-linking . This cross-linking distorts the DNA helix, preventing normal DNA replication and transcription . The DNA damage triggers the cell’s repair mechanisms. If the damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis .
Biochemical Pathways
The interaction of Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane with DNA affects several biochemical pathways. The DNA damage response pathway is activated, leading to cell cycle arrest and DNA repair . If the DNA damage is irreparable, the apoptosis pathway is triggered, leading to cell death . Additionally, the compound’s interaction with DNA can disrupt the normal functioning of various genes, potentially affecting numerous other biochemical pathways .
Pharmacokinetics
The pharmacokinetics of platinum-based compounds involve their absorption, distribution, metabolism, and excretion (ADME). After administration, these compounds are rapidly distributed throughout the body . The platinum compounds are primarily excreted through the kidneys . Renal function can significantly affect the clearance of these compounds, potentially leading to increased toxicity in patients with impaired renal function .
Result of Action
The primary result of the action of Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane is the induction of cell death. By forming covalent bonds with DNA, the compound interferes with DNA replication and transcription, leading to cell cycle arrest and, ultimately, apoptosis . This cytotoxic effect is the basis for the use of platinum-based compounds in cancer treatment.
Action Environment
The action of Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other molecules, such as proteins or other cellular components, can influence the compound’s distribution and activity . Understanding these environmental influences is crucial for optimizing the use of platinum-based compounds in medical applications.
Future Directions
Much effort has been put into the development of new platinum anticancer complexes, but none of them has reached worldwide clinical application so far . Here, we review the main classes of new platinum drug candidates, such as sterically hindered complexes, monofunctional platinum drugs, complexes with biologically active ligands, trans-configured and polynuclear platinum complexes, platinum(IV) prodrugs and platinum-based drug delivery systems .
properties
IUPAC Name |
ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane;platinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OSi2.Pt/c1-7-10(3,4)9-11(5,6)8-2;/h7-8H,1-2H2,3-6H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNRJBWHLARWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C)(C)C=C.[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OPtSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane | |
CAS RN |
68478-92-2 | |
| Record name | Platinum, 1,3-diethenyl-1,1,3,3-tetramethyldisiloxane complexes | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum, 1,3-diethenyl-1,1,3,3-tetramethyldisiloxane complexes | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



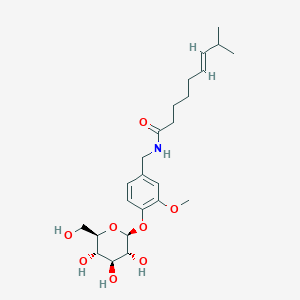



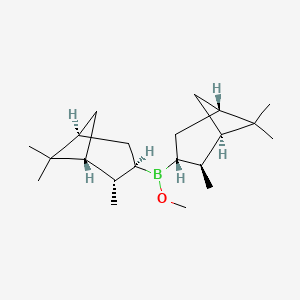


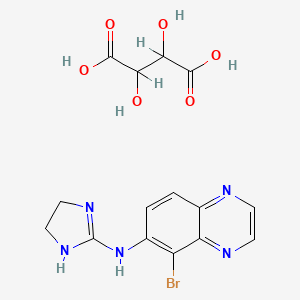
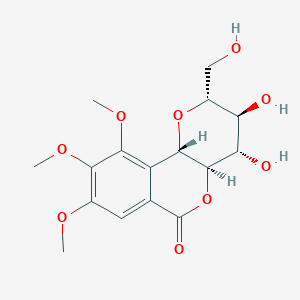
![Ethyl imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631230.png)
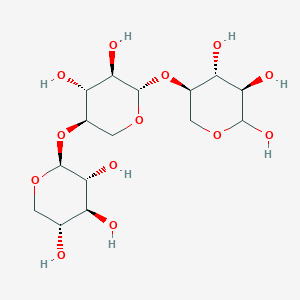
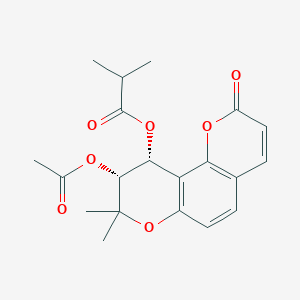
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate](/img/structure/B1631241.png)
